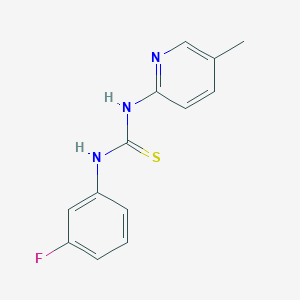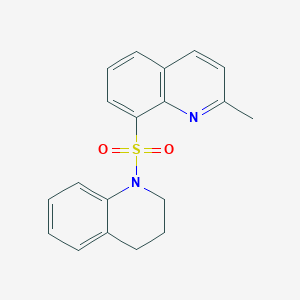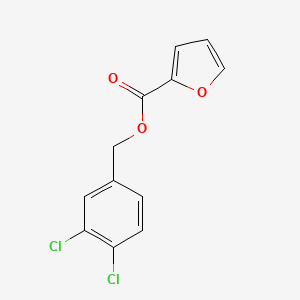
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs) and has been approved by the US Food and Drug Administration (FDA) for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mécanisme D'action
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea inhibits the activity of multiple RTKs by binding to the ATP-binding site of the receptors. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models, including renal cell carcinoma and gastrointestinal stromal tumors. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In addition, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has some limitations for lab experiments. It is a potent inhibitor of multiple RTKs, which can make it difficult to study the specific effects of individual receptors. In addition, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One area of research is the development of new analogs with improved potency and selectivity for specific RTKs. Another area of research is the combination of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea with other anti-cancer agents to enhance its anti-tumor effects. Finally, the study of the immunomodulatory effects of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea may lead to the development of new immunotherapeutic approaches for cancer treatment.
Conclusion:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that targets multiple RTKs and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. While it has some limitations for lab experiments, there are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea that may lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea involves the reaction of 3-fluoroaniline and 5-methyl-2-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product with a high yield.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These RTKs play a crucial role in tumor growth and angiogenesis, and the inhibition of their activity by N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJYYRZWSUJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)



![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)


![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)


![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)